2,6-Dichloro-4-methanesulfonylbenzoic acid

Vue d'ensemble

Description

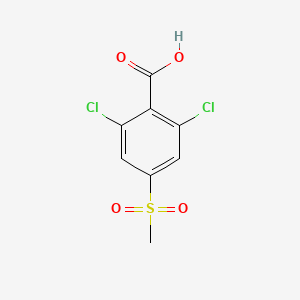

2,6-Dichloro-4-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a member of the benzoic acid family, characterized by the presence of two chlorine atoms and a methanesulfonyl group attached to the benzene ring. This compound is widely used in various scientific research fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-methanesulfonylbenzoic acid typically involves the chlorination of 4-methanesulfonylbenzoic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to rigorous quality control measures to ensure consistency and purity. The final product is often purified through recrystallization or other separation techniques to meet the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dichloro-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different sulfonyl derivatives .

Applications De Recherche Scientifique

Herbicide Development

One of the primary applications of 2,6-Dichloro-4-methanesulfonylbenzoic acid is in the development of herbicides. It serves as an intermediate in the synthesis of various herbicidal compounds that target specific weed species while minimizing damage to crops.

Case Study: Synthesis of Herbicides

Research indicates that derivatives of this compound have been utilized to produce effective herbicides through various synthetic pathways. For instance, the compound can be transformed into more complex structures that exhibit selective herbicidal activity against broadleaf weeds while being safe for use in cereal crops .

Pharmaceutical Applications

The compound has also been explored for its potential use in pharmaceuticals, particularly as a building block for synthesizing biologically active molecules.

Case Study: Synthesis of Anti-inflammatory Agents

In a study published in a peer-reviewed journal, researchers demonstrated that modifications of this compound could lead to the creation of new anti-inflammatory agents. These derivatives showed promising results in preclinical trials, indicating their potential for treating conditions like arthritis and other inflammatory diseases .

Environmental Research

The environmental fate and toxicity profile of this compound have been evaluated to understand its impact on ecosystems.

Data Table: Environmental Properties

| Property | Value |

|---|---|

| Water Solubility | Low |

| Soil Adsorption | Moderate |

| Bioaccumulation Potential | Low |

| Ecotoxicity | Low to Moderate |

Studies indicate that while the compound is effective as a herbicide, its environmental persistence is relatively low, reducing the risk of long-term ecological impact when used according to guidelines .

Chemical Synthesis

Beyond its applications in agriculture and pharmaceuticals, this compound is also significant in organic chemistry as a reagent or intermediate in various synthesis processes.

Case Study: Synthesis of Sulfonamide Derivatives

Research has shown that this compound can be employed in the synthesis of sulfonamide derivatives, which are crucial in developing antibiotics and other therapeutic agents . The reaction typically involves nucleophilic substitution processes where the sulfonyl group plays a pivotal role.

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-4-methanesulfonylbenzoic acid involves its interaction with specific molecular targets. The chlorine atoms and methanesulfonyl group play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichlorobenzoic acid: Lacks the methanesulfonyl group, resulting in different chemical properties.

4-Methanesulfonylbenzoic acid: Lacks the chlorine atoms, affecting its reactivity and applications.

2,4-Dichloro-6-methanesulfonylbenzoic acid: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

2,6-Dichloro-4-methanesulfonylbenzoic acid is unique due to the presence of both chlorine atoms and the methanesulfonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Activité Biologique

2,6-Dichloro-4-methanesulfonylbenzoic acid (DCMSBA) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of DCMSBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DCMSBA is characterized by a benzoic acid framework with two chlorine substituents at the 2 and 6 positions and a methanesulfonyl group at the 4 position. This configuration may influence its interaction with biological targets.

The biological activity of DCMSBA is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. Here are some key mechanisms:

- Enzyme Inhibition : DCMSBA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can inhibit enzymes that are critical in the synthesis of inflammatory mediators, thereby reducing inflammation.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This modulation can lead to altered cellular responses in various conditions, including cancer.

Biological Activity Overview

The biological activity of DCMSBA can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). |

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially through disruption of bacterial cell membranes. |

| Antitumor | Demonstrates cytotoxic effects on cancer cell lines, influencing cell cycle progression and inducing apoptosis. |

Case Studies

Several studies have highlighted the biological effects of DCMSBA:

- Anti-inflammatory Effects : A study demonstrated that DCMSBA significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in a murine model of inflammation. This suggests its potential use as an anti-inflammatory agent in therapeutic settings.

- Antimicrobial Activity : Research indicated that DCMSBA displayed antimicrobial properties against Staphylococcus aureus. The compound's mechanism involved disrupting the bacterial cell wall integrity, leading to cell lysis.

- Antitumor Activity : In vitro studies on human cancer cell lines revealed that DCMSBA inhibited cell proliferation and induced apoptosis. The compound was found to activate caspase pathways, which are crucial for programmed cell death.

Safety and Toxicity

While DCMSBA exhibits promising biological activities, it is essential to consider its safety profile. Toxicological assessments have shown that high doses may lead to cytotoxic effects on normal cells. Therefore, further studies are needed to establish safe dosage levels for therapeutic applications.

Q & A

Q. Basic: What spectroscopic techniques are recommended for structural confirmation of 2,6-Dichloro-4-methanesulfonylbenzoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the aromatic proton environment, substitution patterns, and methanesulfonyl group signals. For example, methanesulfonyl groups typically exhibit distinct singlet peaks for methyl protons ( ppm) and sulfonyl carbon signals ( ppm) .

- Infrared (IR) Spectroscopy: Identify characteristic sulfonyl (S=O) stretching vibrations at and carboxylic acid (O-H) stretches at .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular ion peaks and fragmentation patterns, particularly for chlorine isotopes (e.g., M+2 peaks due to /) .

Q. Basic: How can researchers optimize HPLC conditions for purity analysis of this compound?

Methodological Answer:

- Column Selection: Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to improve peak resolution.

- Gradient Elution: Start with 30% acetonitrile, increasing to 70% over 20 minutes to separate polar byproducts (e.g., unreacted starting materials) .

- Detection: UV detection at is optimal due to the compound’s aromatic and sulfonyl chromophores .

Q. Advanced: How should researchers address contradictory data in reaction yields during derivative synthesis?

Methodological Answer:

- Systematic Parameter Screening: Vary reaction conditions (temperature, solvent polarity, catalyst loading) to identify outliers. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in sulfonylation reactions .

- Byproduct Analysis: Use LC-MS to detect side products (e.g., over-sulfonylated species) and adjust stoichiometry or reaction time .

- Computational Validation: Employ density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates, resolving discrepancies between experimental and theoretical yields .

Q. Advanced: What in vitro assays are suitable for evaluating the biological activity of derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Test derivatives against target enzymes (e.g., cyclooxygenases) using fluorometric or colorimetric substrates. For example, monitor prostaglandin H synthase activity via absorbance changes at .

- Cellular Uptake Studies: Use fluorescently tagged derivatives and confocal microscopy to assess membrane permeability in cell lines (e.g., HEK293) .

- Metabolic Stability: Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS to predict pharmacokinetic profiles .

Q. Advanced: How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Modeling: Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for sulfonylation or esterification reactions. Key intermediates (e.g., tetrahedral transition states) can validate experimental observations .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics, particularly in aqueous vs. organic media, to refine synthetic protocols .

- Docking Studies: Predict binding affinities of derivatives to biological targets (e.g., receptors) using AutoDock Vina, guiding structure-activity relationship (SAR) studies .

Q. Basic: What strategies ensure thermal stability during storage of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures () under nitrogen atmosphere. Store samples below to prevent degradation .

- Desiccants: Use anhydrous silica gel in sealed containers to avoid hydrolysis of the sulfonyl group .

- Light Sensitivity: Store in amber vials to prevent photolytic cleavage of C-Cl bonds, which may generate reactive intermediates .

Q. Advanced: How can positional isomers of sulfonyl-substituted benzoic acids be differentiated?

Methodological Answer:

- 2D NMR Techniques: Utilize - HSQC and HMBC to correlate protons with adjacent carbons, resolving substitution patterns (e.g., para vs. meta sulfonyl groups) .

- X-ray Crystallography: Resolve crystal structures to unambiguously assign substituent positions, particularly for isomers with similar spectroscopic profiles .

- Ion Mobility Spectrometry (IMS): Separate isomers based on collision cross-section differences, validated against synthetic standards .

Propriétés

IUPAC Name |

2,6-dichloro-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-15(13,14)4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCGKUSJQYWQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.